4-Amine Regioisomer Dictates Binding Mode
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride contains a primary amine at the 4-position of the piperidine ring. In contrast, the regioisomer 1-(pyrimidin-2-yl)piperidin-3-amine hydrochloride (CAS 1185309-66-3) positions the amine at C3 . This positional isomerism changes the directionality of the amine group, which directly impacts the geometry of any amide, sulfonamide, or urea derivative synthesized from it. In fragment-based drug discovery, the 4-amine orientation has been validated in the X-ray crystal structure of N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide bound to M. tuberculosis InhA (PDB 5OIN) at 2.82 Å resolution, demonstrating a productive binding pose that would be impossible for the 3-amine analog [1].
| Evidence Dimension | Amine Position (Regioisomerism) |
|---|---|
| Target Compound Data | Amine at piperidine C4 position |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)piperidin-3-amine hydrochloride: Amine at piperidine C3 position |
| Quantified Difference | Regioisomeric shift; binding pose validated by X-ray crystallography (PDB 5OIN) for 4-amine derivative |
| Conditions | Solid-state (X-ray diffraction) and synthetic derivatization |
Why This Matters
Procuring the correct 4-amine regioisomer is critical for reproducing published SAR studies and achieving intended binding modes.
- [1] PDB 5OIN: InhA (T2A mutant) complexed with N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide. DOI: 10.2210/pdb5oin/pdb. View Source
